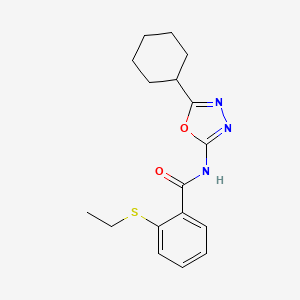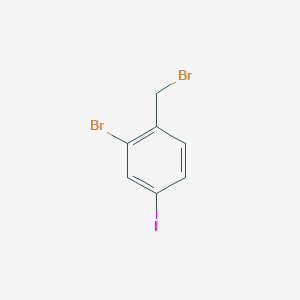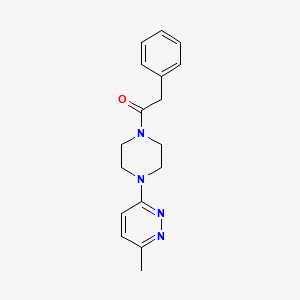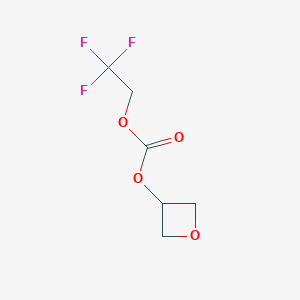
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide, commonly known as CXCR2 antagonist, is a small molecule that has been widely studied for its therapeutic potential in various diseases. CXCR2 antagonist is a potent inhibitor of the chemokine receptor CXCR2, which plays a crucial role in inflammation and immune response.
Mecanismo De Acción
CXCR2 antagonist exerts its effects by blocking the binding of chemokines to the CXCR2 receptor, which is expressed on various immune cells, including neutrophils, macrophages, and T cells. By blocking the recruitment of these immune cells to the site of inflammation, CXCR2 antagonist reduces inflammation and improves tissue damage.
Biochemical and Physiological Effects:
CXCR2 antagonist has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokine production, and improvement of tissue damage in various disease models. CXCR2 antagonist has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CXCR2 antagonist is its specificity for the CXCR2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one of the limitations of CXCR2 antagonist is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on CXCR2 antagonist, including the development of more potent and selective compounds, the optimization of dosing and administration regimens, and the investigation of its therapeutic potential in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the combination of CXCR2 antagonist with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of CXCR2 antagonist involves several steps, including the preparation of 5-cyclohexyl-1,3,4-oxadiazol-2-amine, which is then reacted with 2-(ethylthio)benzoyl chloride in the presence of a base to form the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
CXCR2 antagonist has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory bowel disease, and asthma. In cancer, CXCR2 antagonist has been shown to inhibit tumor growth and metastasis by blocking the recruitment of neutrophils and other immune cells to the tumor microenvironment. In inflammatory bowel disease, CXCR2 antagonist has been shown to reduce inflammation and improve symptoms in preclinical models. In asthma, CXCR2 antagonist has been shown to reduce airway inflammation and improve lung function.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-23-14-11-7-6-10-13(14)15(21)18-17-20-19-16(22-17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXPIQJZHBYLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2684250.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)



![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)

![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)


![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)
![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)
